molecular formula C11H14ClF2N3 B1481309 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine CAS No. 2098091-63-3

2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine

Cat. No.: B1481309
CAS No.: 2098091-63-3
M. Wt: 261.7 g/mol
InChI Key: UEMZGYLDYUUQCO-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine is a useful research compound. Its molecular formula is C11H14ClF2N3 and its molecular weight is 261.7 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in various studies, and potential applications in pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C12H15ClF2N2
  • Molecular Weight : 256.71 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its role in enzyme inhibition.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have been shown to inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens remains to be thoroughly evaluated but is expected to align with the established profiles of related compounds.

Enzyme Inhibition

A critical area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated that certain pyrazine derivatives can effectively inhibit AChE, thereby increasing acetylcholine levels in synaptic clefts and potentially enhancing cognitive function.

Study 1: Synthesis and Biological Evaluation

A study synthesized a series of pyrazine derivatives, including those related to this compound. These compounds were evaluated for their AChE inhibitory activity. The results indicated that some derivatives exhibited IC50 values comparable to known AChE inhibitors like donepezil, suggesting potential therapeutic applications in treating Alzheimer's disease .

CompoundIC50 (µM)Reference
Donepezil0.53
CHP43.76
CHP54.20

Study 2: Neuroprotective Effects

In another investigation, the neuroprotective effects of similar compounds were assessed using differentiated PC12 cells exposed to amyloid-beta (Aβ) peptides. The study found that specific derivatives significantly reduced Aβ-induced cytotoxicity and tau hyperphosphorylation, indicating their potential as multifunctional agents against neurodegeneration .

Study 3: Antioxidant Activity

The antioxidant properties of pyrazine derivatives were evaluated using DPPH and ABTS assays. The results showed that certain compounds exhibited strong radical scavenging activity, further supporting their therapeutic potential .

Properties

IUPAC Name

2-chloro-3-[3-(1,1-difluoroethyl)piperidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClF2N3/c1-11(13,14)8-3-2-6-17(7-8)10-9(12)15-4-5-16-10/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMZGYLDYUUQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2=NC=CN=C2Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.